molecular formula C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ B612601 101536-55-4 CAS No. 101536-55-4

101536-55-4

Cat. No.: B612601
CAS No.: 101536-55-4
M. Wt: 1438.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the Chemical Abstracts Service (CAS) number 101536-55-4 is known as Neurokinin B trifluoroacetate. Neurokinin B is a member of the tachykinin family of peptides, which are known for their role in neurotransmission. Neurokinin B binds to a family of G protein-coupled receptors, including neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3, to mediate various biological effects .

Scientific Research Applications

Neurokinin B trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

Neurokinin B TFA mediates its biological effect by binding to a family of GPCRs, including neurokinin receptor 1 (NK1R), NK2R, and NK3R . It shows preference for the NK-3 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin B trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of Neurokinin B trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Neurokinin B trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Comparison with Similar Compounds

    Neurokinin A: Another member of the tachykinin family, known for its role in smooth muscle contraction and pain transmission.

    Substance P: A well-studied tachykinin involved in pain perception and inflammatory responses.

    Neurokinin C: A less common tachykinin with similar biological activities.

Comparison: Neurokinin B is unique in its specific binding affinity for neurokinin receptor 3, whereas Neurokinin A and Substance P primarily bind to neurokinin receptor 1 and neurokinin receptor 2. This specificity allows Neurokinin B to have distinct physiological effects and makes it a valuable tool for studying the role of neurokinin receptor 3 in various biological processes .

Properties

CAS No.

101536-55-4

Molecular Formula

C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂

Molecular Weight

1438.47

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.